![molecular formula C10H22N2O2 B1438066 tert-Butyl [3-(dimethylamino)propyl]carbamate CAS No. 216659-47-1](/img/structure/B1438066.png)
tert-Butyl [3-(dimethylamino)propyl]carbamate
Übersicht
Beschreibung
tert-Butyl [3-(dimethylamino)propyl]carbamate: is an organic compound with the molecular formula C10H22N2O2. It is commonly used as a biochemical reagent and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- Finally, tert-butyl 2-(methylamino)propylchloroformate reacts with tert-butyl carbamate to yield tert-Butyl [3-(dimethylamino)propyl]carbamate .
tert-Butanol: reacts with to produce .
3-(dimethylamino)propanol: then reacts with to form .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes as described above, with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts may be adjusted to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl [3-(dimethylamino)propyl]carbamate can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce different nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various compounds.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
- Serves as a building block in the design of enzyme inhibitors and receptor ligands.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and interactions.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl [3-(dimethylamino)propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl [3-(methylamino)propyl]carbamate
- tert-Butyl [3-(aminopropyl)]carbamate
Comparison:
- tert-Butyl [3-(dimethylamino)propyl]carbamate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
- Compared to tert-Butyl [3-(methylamino)propyl]carbamate , the dimethylamino derivative may exhibit different reactivity and interaction profiles with biological targets.
- tert-Butyl [3-(aminopropyl)]carbamate lacks the additional methyl groups, which can influence its solubility, stability, and overall reactivity .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(dimethylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBFGSYKVYBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662947 | |
| Record name | tert-Butyl [3-(dimethylamino)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216659-47-1 | |
| Record name | tert-Butyl [3-(dimethylamino)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


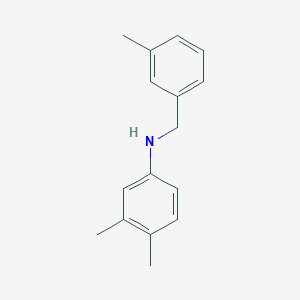
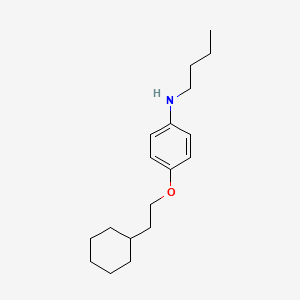
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)
![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)
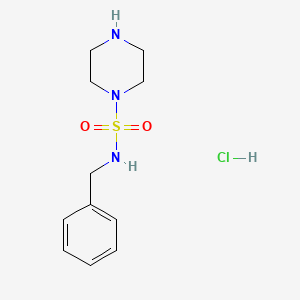
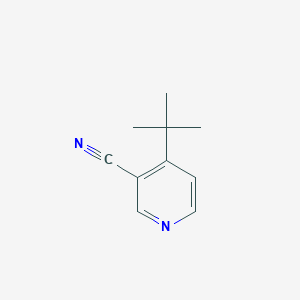
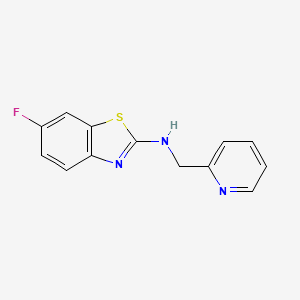
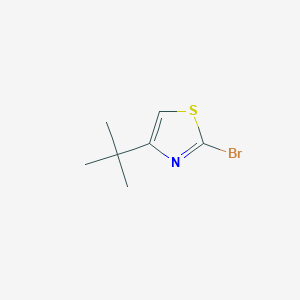
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
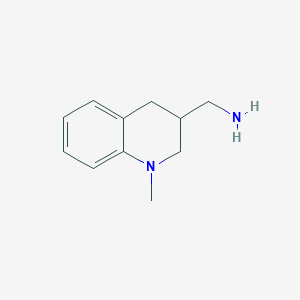
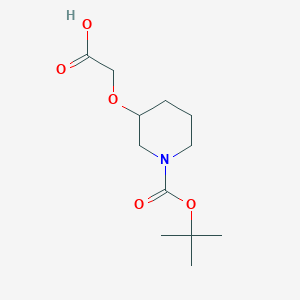
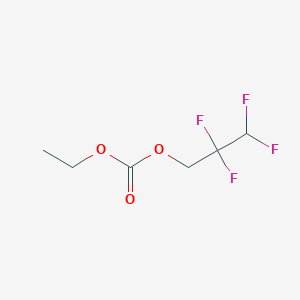
![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)

